Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate
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Overview
Description
Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a formyl group attached to the pyrazole ring and a methyl ester group attached to the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common method for synthesizing pyrazole derivatives involves the cyclocondensation of hydrazine with a β-diketone or β-ketoester.
Multicomponent Reactions: Another approach involves multicomponent reactions where three or more reactants combine in a single reaction vessel to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry:
Building Block: Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate is used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: It can serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Enzyme Inhibition: This compound can be used in the design of enzyme inhibitors targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Methyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate: This compound has a similar structure but with a phenyl group attached to the pyrazole ring.
Methyl 3-(1H-pyrazol-1-yl)propanoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness: Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate is unique due to the presence of both a formyl group and a methyl ester group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological activities .
Properties
IUPAC Name |
methyl 3-(4-formylpyrazol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)2-3-10-5-7(6-11)4-9-10/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSYKQAXEHHTDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675466 |
Source
|
Record name | Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-99-0 |
Source
|
Record name | Methyl 4-formyl-1H-pyrazole-1-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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